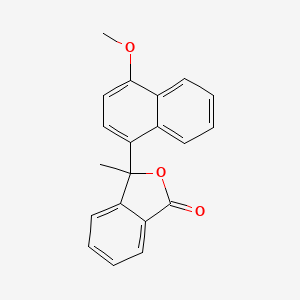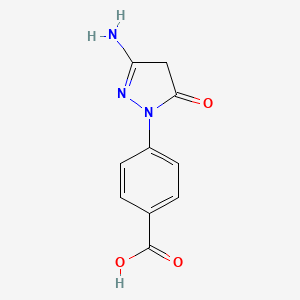![molecular formula C9H11N3O B12901187 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-31-4](/img/structure/B12901187.png)
4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to reduced phosphorylation of target proteins . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Triazole-Pyrimidine Hybrids: These compounds have neuroprotective and anti-inflammatory properties.
Uniqueness
4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
88875-31-4 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4,6,8-trimethyl-1H-imidazo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-5-4-8(13)11-9-6(2)10-7(3)12(5)9/h4H,1-3H3,(H,11,13) |
InChI Key |
WPZCQMKDPRVLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(N=C(N12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)

![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)






![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)

